molecular formula C17H15NO3 B1290452 2-(6-(Benzyloxy)-1H-indol-3-yl)acetic acid CAS No. 682802-82-0

2-(6-(Benzyloxy)-1H-indol-3-yl)acetic acid

Cat. No. B1290452
M. Wt: 281.3 g/mol
InChI Key: PHNNDRRSUHPAFS-UHFFFAOYSA-N
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Description

2-(6-(Benzyloxy)-1H-indol-3-yl)acetic acid is a compound that is presumed to have biological activity given its structural similarity to other biologically active molecules. Although the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and potential activities of 2-(6-(Benzyloxy)-1H-indol-3-yl)acetic acid. For instance, compounds like (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid have been studied for their molecular structure and dynamics, which are crucial for understanding the biological function .

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including the formation of key functional groups and the establishment of the desired molecular framework. For example, the synthesis of {6-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-2-oxo-1,3-benzothiazol-3(2H)-yl}acetic acid was characterized by elemental analyses and spectroscopic methods, indicating a structured approach to obtaining the target molecule . This suggests that a similar methodical approach would be taken in the synthesis of 2-(6-(Benzyloxy)-1H-indol-3-yl)acetic acid, with careful consideration of the reagents and conditions to ensure the correct assembly of the molecule.

Molecular Structure Analysis

The molecular structure of compounds is often determined using X-ray diffraction, as seen with (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid . Quantum chemical calculations are also employed to predict the gas phase structure and to understand the dynamics of the molecule. For 2-(6-(Benzyloxy)-1H-indol-3-yl)acetic acid, similar techniques would likely reveal the conformational preferences and electronic distribution within the molecule, which are important for predicting reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of a compound like 2-(6-(Benzyloxy)-1H-indol-3-yl)acetic acid can be inferred from studies on similar molecules. For instance, the presence of acetic acid groups in the molecules studied suggests a potential for participation in hydrogen bonding and other non-covalent interactions . These interactions are critical in chemical reactions, especially those involving biological systems. The benzoxazolone and benzothiazolone rings present in the studied compounds also imply a degree of aromatic character, which could influence the electronic properties and thus the chemical reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For example, the esterification of 2-benzoxazolon-3-yl-acetic acid with polyethylene glycols affects its physicochemical properties, such as solubility and reactivity . By analogy, the benzyloxy and acetic acid functional groups in 2-(6-(Benzyloxy)-1H-indol-3-yl)acetic acid would also be expected to impact its physical properties, such as melting point, solubility, and possibly its biological activity. The molecular weight and distribution, as well as the presence of specific functional groups, would contribute to the overall profile of the compound.

Scientific Research Applications

Suzuki–Miyaura Coupling

  • Scientific Field: Organic Chemistry .
  • Application Summary: This compound is used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
  • Methods of Application: The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
  • Results or Outcomes: The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Various Compounds

  • Scientific Field: Organic Synthesis .
  • Application Summary: Benzyloxyacetic acid may be used for the synthesis of various compounds such as mixed benzyloxyacetic pivalic anhydride, chiral glycolates, 1,2:4,5-di-O-isopropylidene-β-D-fructopyranos-3-yl benzyloxyacetate, via esterification, tetra aqua (1,10-phenanthroline- [κ]2N,N?)magnesium (II) bis [ (2,4-dichlorophenyl)acetate], as ligand in the preparation of diaquabis (benzyloxyacetato)copper (II) complex .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific synthesis being performed .
  • Results or Outcomes: The outcomes of these syntheses would be the production of the aforementioned compounds .

Inhibition of Enzyme Amide

  • Scientific Field: Biochemistry .
  • Application Summary: This compound is a phenoxy compound that inhibits the enzyme amide .
  • Methods of Application: The specific methods of application would depend on the specific inhibition experiment being performed .
  • Results or Outcomes: The outcomes of these experiments would be the inhibition of the enzyme amide .

Treatment of Metabolic Disorders

  • Scientific Field: Medicine .
  • Application Summary: This compound has been used to treat metabolic disorders .
  • Methods of Application: The specific methods of application would depend on the specific treatment being performed .
  • Results or Outcomes: The outcomes of these treatments would be the management of metabolic disorders .

Treatment of Autoimmune Diseases

  • Scientific Field: Immunology .
  • Application Summary: This compound has been shown to have degenerative disease-fighting properties and has been used to treat autoimmune diseases .
  • Methods of Application: The specific methods of application would depend on the specific treatment being performed .
  • Results or Outcomes: The outcomes of these treatments would be the management of autoimmune diseases .

Intermediate in the Biosynthesis of Benzoic Acid

  • Scientific Field: Biochemistry .
  • Application Summary: This compound has been used as an inhibitor of enzymes in the synthetic pathway, such as 2-benzyloxyacetate, which is an intermediate in the biosynthesis of benzoic acid .
  • Methods of Application: The specific methods of application would depend on the specific biosynthesis experiment being performed .
  • Results or Outcomes: The outcomes of these experiments would be the production of benzoic acid .

Synthesis of Mixed Benzyloxyacetic Pivalic Anhydride

  • Scientific Field: Organic Chemistry .
  • Application Summary: This compound may be used for the synthesis of mixed benzyloxyacetic pivalic anhydride .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific synthesis being performed .
  • Results or Outcomes: The outcomes of these syntheses would be the production of the aforementioned compounds .

Preparation of Diaquabis (benzyloxyacetato)copper (II) Complex

  • Scientific Field: Inorganic Chemistry .
  • Application Summary: This compound may be used as a ligand in the preparation of diaquabis (benzyloxyacetato)copper (II) complex .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific preparation being performed .
  • Results or Outcomes: The outcomes of these preparations would be the production of the aforementioned complex .

Safety And Hazards

The safety data sheet for a related compound, acetic acid, suggests that it is a flammable liquid and vapor that causes severe skin burns and eye damage . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . If swallowed, immediate medical assistance is advised .

properties

IUPAC Name

2-(6-phenylmethoxy-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-17(20)8-13-10-18-16-9-14(6-7-15(13)16)21-11-12-4-2-1-3-5-12/h1-7,9-10,18H,8,11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNNDRRSUHPAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630933
Record name [6-(Benzyloxy)-1H-indol-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-(Benzyloxy)-1H-indol-3-yl)acetic acid

CAS RN

682802-82-0
Record name 6-(Phenylmethoxy)-1H-indole-3-acetic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-(Benzyloxy)-1H-indol-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[6-(benzyloxy)-1H-indol-3-yl]acetic acid
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